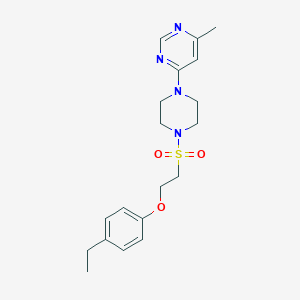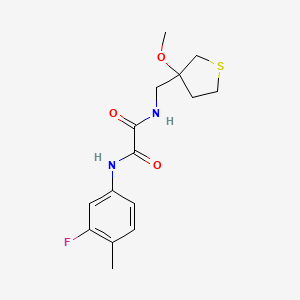![molecular formula C21H21N5O3 B2365632 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 941975-64-0](/img/structure/B2365632.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound known for its multifaceted applications in scientific research. Its structure features a unique combination of imidazo[2,1-c][1,2,4]triazinone and ethylphenylacetamide moieties, making it a subject of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions:
Formation of Imidazo[2,1-c][1,2,4]triazinone Core: : The initial step often includes the preparation of imidazo[2,1-c][1,2,4]triazinone via cyclization reactions involving appropriate precursors under controlled temperature and pH conditions.
Subsequent Functionalization: : Further functionalization is carried out through targeted substitution reactions to introduce the phenyl and ethylphenylacetamide groups. This may include reactions like Friedel-Crafts acylation, amidation, or other nucleophilic substitution techniques.
Industrial Production Methods: Industrial production typically mirrors laboratory synthesis but on a larger scale. It involves optimizing reaction conditions to ensure higher yields and purity. Continuous flow synthesis and automated systems may be employed to streamline the process, reducing reaction time and waste production.
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions primarily affecting the phenyl ring and the imidazo[2,1-c][1,2,4]triazinone moiety, leading to the formation of various oxidized products.
Reduction: : Reduction reactions might target the ketone groups in the structure, converting them into secondary alcohols under suitable conditions.
Substitution: : Nucleophilic substitution reactions are common, especially at positions with good leaving groups
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate, chromium trioxide, and nitric acid under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Reagents include alkyl halides, aryl halides, and various nucleophiles in the presence of suitable solvents and catalysts.
Major Products:
Oxidized derivatives, including quinones and hydroxylated products.
Reduced forms with secondary alcohols.
Substituted products depending on the nucleophiles used.
Chemistry
Catalysis: : It serves as a catalyst in certain organic reactions due to its structural complexity.
Material Science: : Utilized in the development of new polymers and advanced materials.
Biology
Drug Discovery: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: : Used as a probe in enzyme inhibition studies.
Medicine
Therapeutics: : Studied for potential therapeutic applications, particularly in targeting specific pathways involved in diseases.
Industry
Dyes and Pigments: : Utilized in the synthesis of complex dyes and pigments for industrial applications.
Molecular Targets and Pathways:
Target Binding: : It binds to specific enzymes or receptors, modulating their activity.
Pathway Involvement: : Impacts biochemical pathways by inhibiting or activating key components, leading to the desired therapeutic effect.
Mechanism
In drug discovery, it may inhibit enzyme activity by binding to the active site or allosteric sites.
In material science, it participates in cross-linking reactions due to its functional groups.
Similar Compounds
2-(3,4-dioxo-3,4-dihydroimidazo[2,1-c][1,2,4]triazin-2(1H)-yl)-N-phenylacetamide
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide
2-(3,4-dioxo-8-ethyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide
Comparison
Structural Differences: : Variations in substituent groups and their positions.
Unique Features: : The presence of the ethylphenylacetamide group in this compound imparts unique reactivity and binding properties, distinguishing it from other compounds.
Functional Applications:
This compound’s rich chemistry and versatile applications make it a significant subject in scientific research, offering numerous opportunities for discovery and innovation.
属性
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-2-15-8-10-16(11-9-15)22-18(27)14-26-20(29)19(28)25-13-12-24(21(25)23-26)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZLQNNOBDGQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
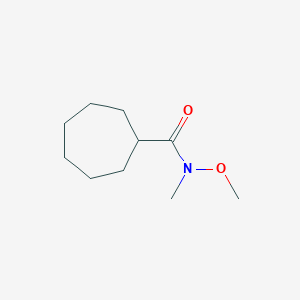

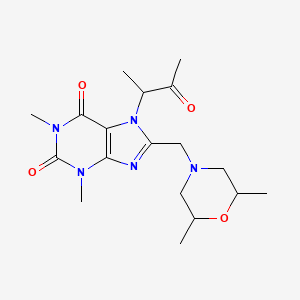
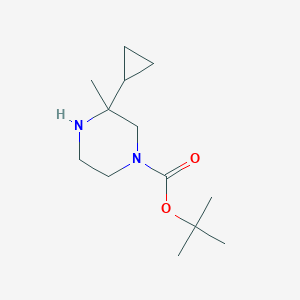
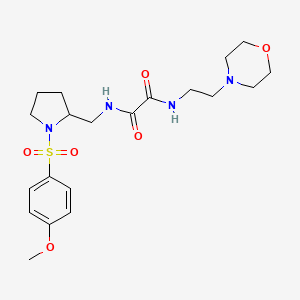
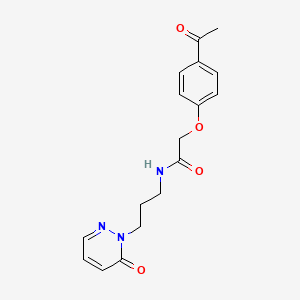

![3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2365560.png)
![N-[4-[(2R,3R)-2-Methyl-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2365561.png)

![2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine](/img/structure/B2365565.png)
